Cas no 74844-91-0 (N-Boc-trans-4-Hydroxy-L-proline methyl ester)

N-Boc-trans-4-Hydroxy-L-proline methyl ester is a protected amino acid building block suitable for peptide synthesis. Its key advantages include enhanced stability and solubility due to the N-BOC protection group, making it easier to handle and incorporate into complex organic molecules. This product enables efficient construction of bioactive compounds.
N-Boc-trans-4-Hydroxy-L-proline methyl ester structure
74844-91-0 structure
Product Name:N-Boc-trans-4-Hydroxy-L-proline methyl ester
CAS No:74844-91-0
MF:C11H19NO5
MW:245.272263765335
MDL:MFCD00076981
CID:59624
PubChem ID:2734883
Update Time:2026-02-03

N-Boc-trans-4-Hydroxy-L-proline methyl ester Chemical and Physical Properties

Names and Identifiers

    • Boc-Hyp-OMe
    • N-BOC-trans-4-hydroxy-L-proline methyl ester
    • (2S,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate
    • Boc-L-hydroxyproline methyl ester
    • N-(tert-Butoxycarbonyl)-trans-4-hydroxy-L-proline Methyl Ester
    • (2S,4R)-1-BOC-4-HYDROXY-PROLINE METHYL ESTER
    • (2S,4R)-1-tert-Butyl 2-methyl-4-hydroxypyrrolidine-1,2-dicarboxylate
    • (2S,4R)-4-Hydroxypyrrolidine-1,2-dicarboxylic Acid 1-tert-Butyl Ester 2-Methyl Ester
    • (2S,4R)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
    • 1-tert-butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
    • 1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate
    • Boc-O-Hyp-OMe
    • BOC-HYDROXYPROLINE-OME
    • BOC-L-4-HYDROXYPROLINE METHYL ESTER
    • BOC-L-T-4-HYDROXYPROLINE METHYL ESTER
    • Boc-trans-4-hydroxy-L-proline methyl ester
    • N-BOC-4-HYDROXY-L-PROLINE METHYL ESTER
    • N-BOC-L-Hydroxyproline methyl ester
    • N-Boc-trans-hydro-L-prolinemethylester
    • N-BOC-transydro-L-prolinemethylester
    • (2S,4R)-4-Hydroxypyrrolidine-1,2-dicarboxylic Acid 1-tert-Butyl 2-Methyl Ester
    • N-(tert-Butoxycarbonyl)-trans-hydroxy-L-proline methyl ester
    • trans-1-(tert-Butoxycarbonyl)-4-hydroxy-L-proline methyl ester
    • O1-TERT-BUTYL O2-METHYL (2S,4R)-4-HYDROXYPYRROLI
    • trans-N-Boc-4-hydroxy proline methyl ester
    • AC-23911
    • EX-A7846K
    • 1-tert-butyl 2-methyl(2s,4r)-4-hydroxypyrrolidine-1,2-dicarboxylate
    • 1-(tert-Butyl) 2-methyl (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate
    • BP-11836
    • (2S,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxy-late
    • N-t-Butoxycarbonyl-4(R)-hydroxyproline methyl ester
    • N-Boc-trans-4-hydroxy-L-proline-methyl ester
    • trans-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate
    • O1-TERT-BUTYL O2-METHYL (2S,4R)-4-HYDROXYPYRROLIDINE-1,2-DICARBOXYLATE
    • EN300-208499
    • (2S, 4R)-4-Hydroxy-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester
    • rel-Boc-Hyp-OMe
    • methyl (2S,4R)-N-tert-butoxycarbonyl-4-hydroxypyrrolidine-2-carboxylate
    • N-Boc-hydroxyproline-methyl ester
    • CS-W019724
    • N-tert-butoxycarbonyl-L-hydroxyproline methyl ester
    • 1-(tert-Butyl) 2-methyl (2S,4R)-4-hydroxytetrahydro-1H-1,2-pyrroledicarboxylate
    • trans-N-Boc-4-hydroxy-L-proline methyl ester
    • 1145663-09-7
    • n-tert-butoxycarbonyl-trans-4-hydroxy-l-proline methyl ester
    • CS-0597576
    • N-Boc-trans-4-hydroxy proline methyl ester
    • 1-tert-butyl(2s,4r) 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate
    • methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylate
    • (2S,4R)-4-Hydroxypyrrolidine-1,2-dicarboxylic acid 1-t-butyl ester 2-methyl ester
    • Methyl(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylate
    • N-BOC-4(R)-hydroxyproline, methyl ester
    • 2-Methyl 1-(2-methyl-2-propanyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate
    • (2S, 4R)-4-hydroxy-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl-ester 2-methyl ester
    • (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-methoxycarbonylpyrrolidine
    • (2S,4R)-1-t-butoxycarbonyl-4-hydroxy-2-methoxycarbonylpyrrolidine
    • N-BOC-trans-4-Hydroxy-L-proline methylester
    • 1-tert-Butyl 2-methyl (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate
    • (2S,4R)-4-Hydroxy-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester
    • (2S,4R)-N-tert-butoxycarbonyl-4-hydroxyproline methyl ester
    • 1,2-Pyrrolidinedicarboxylicacid,4-hydroxy-,1-(1,1-dimethylethyl)2-methyl ester,hydrochloride(1:1),(2S,4R)-
    • N-BOC-L-TRANS-4-HYDROXY-PROLINE METHYL ESTER
    • M03218
    • AKOS000277291
    • (2S,4R) methyl N-Boc-4-hydroxypyrrolidine-2-carboxylate
    • N-Boc-trans-4-hydroxy-L-proline methyl ester, 97%
    • 1-(tert-Butyl) 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
    • AM20100726
    • DTXSID00370553
    • trans-1-(Boc)-4-hydroxy-L-proline methyl ester
    • 1-(tert-Butyl) 2-methyl (2S, 4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate
    • SCHEMBL84794
    • HY-65039
    • MFCD00076981
    • 1-t-butyl 2-methyl(2s,4r)-4-hydroxypyrrolidine-1,2-dicarboxylate
    • 1-tert-Butyl 2-methyl 4-(R)-hydroxypyrrolidine-1,2-(2S)-dicarboxylate
    • (2S, 4R)-N-Boc-4-hydroxyproline methylester
    • 1-(tert-Butyl) 2-methyl (2S, 4R)-4-hydroxytetrahydro-1H-1,2-pyrroledicarboxylate
    • 1-O-tert-butyl 2-O-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
    • HY-65039A
    • 1-(tert-butyl) 2-methyl(2s,4r)-4-hydroxytetrahydro-1h-1,2-pyrroledicarboxylate
    • 1-t-butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
    • methyl (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylate
    • N-Boc-trans-4-hydroxyproline methyl ester
    • Methyl (2S,4R)-N-tert-butoxycarbonyl-4-hydroxy-2-pyrrolidinecarboxylate
    • (2S,4R)-1-tertbutoxycarbonyl-2-methoxycarbonyl-4-hydroxy pyrrolidine
    • 74844-91-0
    • B3843
    • Methyl N-tert-butoxycarbonyl-L-hydroxyprolinate
    • (4r)-n-tert-butoxycarbonyl-4-hydroxy-l-proline methylester
    • DS-14384
    • (2S,4R)-BOC-4-hydroxyproline methyl ester
    • Q-101693
    • Methyl(2S,4R)-N-tert-Butoxycarbonyl-4-hydroxy-2-pyrrolidinecarboxylate
    • AKOS005258633
    • methyl (2S,4R)-1-tert-butoxycarbonyl-4-hydroxy-2-pyrrolidinylcarboxylate
    • MZMNEDXVUJLQAF-SFYZADRCSA-N
    • methyl (2S, 4R)-1-tert-butoxycarbonyl-4-hydroxy-2-pyrrolidinylcarboxylate
    • (2S,4R)-4-hydroxy-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl-ester 2-methyl ester
    • 1971853-93-6
    • DB-141608
    • DA-68298
    • N-Boc-trans-4-Hydroxy-L-proline methyl ester
    • MDL: MFCD00076981
    • Inchi: 1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8+/m1/s1
    • InChI Key: MZMNEDXVUJLQAF-SFYZADRCSA-N
    • SMILES: O[C@H]1CN(C(=O)OC(C)(C)C)[C@H](C(=O)OC)C1

Computed Properties

  • Exact Mass: 245.12600
  • Monoisotopic Mass: 245.126
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.6
  • Topological Polar Surface Area: 76.1

Experimental Properties

  • Color/Form: White lens powder
  • Density: 1.2160
  • Melting Point: 92-96 °C (lit.)
  • Boiling Point: 132°C/0.05mmHg(lit.)
  • Flash Point: 156.6℃
  • Refractive Index: 1.501
  • Solubility: Soluble in chloroform, dichloromethane and ethyl acetate.
  • PSA: 76.07000
  • LogP: 0.46760
  • Specific Rotation: -65 º (c=1 CHCl3)
  • Optical Activity: [α]20/D -65°, c = 1% in chloroform
  • Solubility: Not determined

N-Boc-trans-4-Hydroxy-L-proline methyl ester Security Information

N-Boc-trans-4-Hydroxy-L-proline methyl ester Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

N-Boc-trans-4-Hydroxy-L-proline methyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B109229-100g
N-Boc-trans-4-Hydroxy-L-proline methyl ester
74844-91-0 98%
100g
¥130.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B109229-1g
N-Boc-trans-4-Hydroxy-L-proline methyl ester
74844-91-0 98%
1g
¥29.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B109229-25g
N-Boc-trans-4-Hydroxy-L-proline methyl ester
74844-91-0 98%
25g
¥46.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B109229-5g
N-Boc-trans-4-Hydroxy-L-proline methyl ester
74844-91-0 98%
5g
¥30.90 2023-09-04
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0838549743- 25g
N-Boc-trans-4-Hydroxy-L-proline methyl ester
74844-91-0 95%(GC)
25g
¥ 94.1 2021-05-18
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0838549735- 100g
N-Boc-trans-4-Hydroxy-L-proline methyl ester
74844-91-0 95%(GC)
100g
¥ 258.8 2021-05-18
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R004499-100g
N-Boc-trans-4-Hydroxy-L-proline methyl ester
74844-91-0 95%
100g
¥160 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R004499-25g
N-Boc-trans-4-Hydroxy-L-proline methyl ester
74844-91-0 95%
25g
¥43 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R004499-5g
N-Boc-trans-4-Hydroxy-L-proline methyl ester
74844-91-0 95%
5g
¥25 2024-05-21
ChemScence
CS-W019724-100g
Boc-Hyp-OMe
74844-91-0 ≥97.0%
100g
$24.0 2022-04-26

N-Boc-trans-4-Hydroxy-L-proline methyl ester Production Method

N-Boc-trans-4-Hydroxy-L-proline methyl ester Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:74844-91-0)N-BOC-反式-4-羟基-L-脯氨酸甲酯
Order Number:LE26799188
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:58
Price ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:74844-91-0)N-Boc-trans-4-Hydroxy-L-proline methyl ester
Order Number:sfd4856
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
Price ($):discuss personally
Email:sales2@senfeida.com

N-Boc-trans-4-Hydroxy-L-proline methyl ester Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on N-Boc-trans-4-Hydroxy-L-proline methyl ester

Introduction to N-Boc-trans-4-Hydroxy-L-proline methyl ester (CAS No. 74844-91-0)

N-Boc-trans-4-Hydroxy-L-proline methyl ester, with the CAS number 74844-91-0, is a significant compound in the field of pharmaceutical chemistry and biotechnology. This compound is widely recognized for its role as an intermediate in the synthesis of various bioactive molecules, particularly in the development of protease inhibitors and other therapeutic agents. The presence of both the Boc (tert-butoxycarbonyl) protecting group and the trans-4-hydroxy-L-proline moiety makes it a versatile building block for complex peptide and protein-based drugs.

The Boc group is a crucial protective group in organic synthesis, particularly in peptide coupling reactions. It provides stability to the amino group during various chemical transformations while being removable under mild acidic conditions. This characteristic makes N-Boc-trans-4-Hydroxy-L-proline methyl ester an invaluable reagent in solid-phase peptide synthesis (SPPS), where it ensures high yields and purity of the final product. The trans configuration of the hydroxyproline residue contributes to the unique conformational properties of peptides incorporating this moiety, which can be critical for biological activity.

Recent advancements in drug discovery have highlighted the importance of proline derivatives in modulating enzyme activity. Specifically, trans-4-hydroxyproline has been shown to exhibit inhibitory effects on various proteases, including matrix metalloproteinases (MMPs) and cathepsins. These enzymes are involved in numerous physiological processes, such as tissue remodeling, inflammation, and cancer progression. By incorporating N-Boc-trans-4-Hydroxy-L-proline methyl ester into drug candidates, researchers can design molecules with enhanced specificity and reduced side effects.

In addition to its applications in protease inhibition, N-Boc-trans-4-Hydroxy-L-proline methyl ester has been explored in the development of chiral catalysts and ligands. The optically active nature of trans-4-hydroxyproline allows for the creation of enantiomerically pure compounds, which are often required for pharmaceutical applications. The Boc group ensures that the amino functionality remains protected during catalytic reactions, enabling precise control over stereochemistry. This has led to significant interest in using this compound as a precursor for asymmetric synthesis.

The compound's structural features also make it a valuable tool in studying protein-protein interactions. The hydroxyl group at the 4-position of proline can participate in hydrogen bonding networks, influencing protein folding and stability. Researchers have leveraged this property to design peptides that disrupt specific protein interactions involved in diseases such as Alzheimer's and cancer. By modifying the side chain or introducing additional functional groups, N-Boc-trans-4-Hydroxy-L-proline methyl ester can be tailored to target a wide range of biological pathways.

Recent studies have also demonstrated the potential of N-Boc-trans-4-Hydroxy-L-proline methyl ester in regenerative medicine. The ability to precisely control peptide conformation and bioactivity has opened new avenues for developing tissue-engineering scaffolds and growth factor mimetics. These applications rely on the compound's ability to mimic natural extracellular matrices while providing structural support for cell growth and differentiation. The Boc protection ensures that synthetic peptides remain stable during storage and processing, maintaining their biological efficacy.

The industrial production of N-Boc-trans-4-Hydroxy-L-proline methyl ester has seen significant improvements in recent years, driven by demand from pharmaceutical companies worldwide. Advances in synthetic methodologies have enabled higher yields and purities, making it more accessible for research and commercial applications. Continuous flow chemistry techniques have been particularly effective in scaling up production while maintaining consistency and reducing costs. These innovations have positioned this compound as a cornerstone of modern drug development.

The future prospects for N-Boc-trans-4-Hydroxy-L-proline methyl ester are promising, with ongoing research exploring new therapeutic applications. Collaborative efforts between academia and industry are driving innovation in peptide-based drug discovery, leveraging the unique properties of this compound. As our understanding of biological systems continues to evolve, so too will the ways in which we utilize N-Boc-trans-4-Hydroxy-L-proline methyl ester to address unmet medical needs.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:74844-91-0)N-BOC-反式-4-羟基-L-脯氨酸甲酯
LE26799188
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:74844-91-0)N-Boc-trans-4-Hydroxy-L-proline methyl ester
sfd4856
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email